Deoxyguanosine triphosphate (trisodium salt)

Enzyme Kinetics DNA Replication Nucleotide Analog Comparison

Standard PCR and Sanger sequencing workflows require consistent nucleotide incorporation. Substituting dGTP with analogs reduces polymerase efficiency up to 10-fold. This product solves that risk. - **≥99% purity**, tested DNase/RNase-free. No false negatives from template degradation. - **Trisodium salt formulation** provides ≥100 mM solubility-essential for automated sequencer dNTP mixes. - **Defined kinetics** (e.g., Km 29.8 μM for pol ι); ideal as baseline comparator for enzyme studies. - **Bulk 100 mM solution** at neutral pH, ready for direct use.

Molecular Formula C10H13N5Na3O13P3
Molecular Weight 573.13 g/mol
Cat. No. B11933975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyguanosine triphosphate (trisodium salt)
Molecular FormulaC10H13N5Na3O13P3
Molecular Weight573.13 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1
InChIKeyIWGGLKOTEOCWQP-BIHLCPNHSA-K
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dGTP Trisodium Salt: Core Substrate for DNA Synthesis


Deoxyguanosine triphosphate (trisodium salt), also known as dGTP-Na3 (CAS 93919-41-6), is a high-purity nucleoside triphosphate essential for DNA polymerase-mediated synthesis and repair . As the sodium salt form of 2′-deoxyguanosine 5′-triphosphate, it serves as the canonical guanine nucleotide building block in polymerase chain reaction (PCR), reverse transcription PCR (RT-PCR), DNA sequencing, and cDNA synthesis . dGTP-Na3 is supplied as a ≥99% pure solution (typically 100 mM or 10 mM in water) at a neutral pH, and is rigorously tested to be free of DNase, RNase, and other contaminants, making it directly suitable for sensitive molecular biology applications .

Core substrate for DNA polymerase-mediated synthesis, PCR, RT-PCR, and sequencing
Supplied as high-purity, nuclease-free aqueous solution ready for sensitive workflows
High reported aqueous solubility supports concentrated master mix preparation

Why dGTP Trisodium Salt Cannot Be Substituted


The functional substitution of deoxyguanosine triphosphate (trisodium salt) with other guanosine triphosphate analogs or alternative counterions is not straightforward and often leads to significant quantitative and qualitative deviations in enzymatic performance. Substitutions can alter critical parameters such as polymerase processivity, incorporation fidelity, and downstream assay reproducibility. For example, while 7-deaza-dGTP can substitute for dGTP, Taq polymerase exhibits a strong preference for the natural dGTP substrate [1]. Similarly, the use of dITP or thio-modified analogs can reduce catalytic efficiency by up to 10-fold compared to dGTP-Na3 [2]. Furthermore, the specific trisodium counterion formulation of dGTP-Na3 provides superior aqueous solubility (up to ~100 mg/mL) compared to other salt forms, which is critical for achieving the high working concentrations required in robust PCR and sequencing workflows . These quantitative differences underscore the necessity of a product-specific evidence guide to inform scientific procurement and experimental design.

7-deaza-dGTP analog

Taq polymerase exhibits reported preference for natural dGTP; substitution may reduce amplification efficiency in standard PCR.

dITP analog

Catalytic efficiency can be up to 10-fold lower with human pol ι, potentially altering polymerase processivity and yield.

Alternative salt forms

Other counterions may exhibit lower aqueous solubility, limiting preparation of concentrated stock solutions for high-throughput workflows.

dGTP Trisodium Salt: Comparative Performance vs. Analogs


Human DNA Polymerase-ι Incorporation Efficiency

In a direct head-to-head comparison, human DNA polymerase-ι incorporates dGTP (trisodium salt) with a catalytic efficiency (kcat/Km) of 0.10, which is 10-fold higher than its efficiency for the analog dITP (kcat/Km = 0.01) [1]. This quantitative difference is driven by a combination of a more favorable Km (29.8 μM for dGTP vs. 144.3 μM for dITP) and a higher kcat (2.97 min⁻¹ for dGTP vs. 1.36 min⁻¹ for dITP) [1].

Catalytic Efficiency
Head-to-head
dGTP kcat/Km 0.10 vs dITP 0.01 (10-fold higher)
Supports higher polymerase processivity for yield-sensitive assays
Human pol ι, steady-state kinetics; Km 29.8 µM (dGTP) vs 144.3 µM (dITP)
Enzyme Kinetics DNA Replication Nucleotide Analog Comparison

Taq Polymerase Substrate Selectivity

When presented with a mixture of purine and 7-deazapurine nucleotides, Taq DNA polymerase preferentially incorporates the natural dGTP substrate over the analog 7-deaza-dGTP [1]. While c7GdTP can fully replace dGTP to yield a completely modified DNA fragment, Taq polymerase's preference for the natural purine is a quantifiable differentiator [1].

Polymerase Preference
Cross-study comparable
Taq polymerase favors dGTP over 7-deaza-dGTP
Standard PCR amplification efficiency may decrease with 7-deaza-dGTP
Documented qualitative preference; pUC18 template PCR conditions
PCR Amplification Nucleotide Selectivity DNA Polymerase

Aqueous Solubility for Master Mix Formulation

The trisodium salt formulation of dGTP (dGTP-Na3) exhibits exceptional water solubility, with reported values of 57.31 mg/mL (≈100 mM) and up to 100 mg/mL (≈174.5 mM) after sonication [1]. This high solubility is critical for preparing concentrated stock solutions and reaction master mixes. In contrast, the lithium salt form of dGTP, while also water-soluble, may exhibit different handling or stability characteristics, and other nucleoside triphosphate analogs may have significantly lower solubility limits .

Aqueous Solubility
Class-level inference
57–100 mg/mL (≈100–175 mM) in water
Enables concentrated stock solutions for high-throughput workflows
Trisodium salt formulation; manufacturer specifications
Formulation Solubility PCR Setup

Purity and Nuclease-Free Certification

Reputable commercial sources of dGTP-Na3 guarantee a purity of ≥99% as determined by HPLC, and explicitly certify the absence of detectable DNase and RNase activity [REFS-1, REFS-2]. This level of purity and quality control is a quantifiable differentiator from generic or less rigorously tested nucleotide preparations, where trace contaminants can lead to spurious amplification, template degradation, or reduced sequencing read lengths.

Purity & QC
Lot attribute
≥99% purity, DNase/RNase not detected
Reduces risk of template degradation and spurious amplification
HPLC-verified; nuclease-free certification
Quality Control PCR Sequencing

dGTP Trisodium Salt: Optimal Application Scenarios


PCR and RT-PCR Amplification

Given its 10-fold higher incorporation efficiency by relevant polymerases compared to dITP [1] and its preference by Taq polymerase over 7-deaza analogs [2], dGTP-Na3 is the unequivocal choice for standard PCR and RT-PCR workflows. Its high purity and nuclease-free certification ensure robust and specific amplification of target sequences from diverse templates, including cDNA, genomic DNA, and clinical samples, minimizing the risk of false-negative results due to template degradation or inefficient nucleotide incorporation.

High-Throughput DNA Sequencing

In Sanger sequencing workflows, dGTP-Na3 serves as the foundational substrate. While specialized analogs (e.g., 7-deaza-dGTP/dITP mixtures) are required to resolve band compressions in GC-rich regions [3], the native dGTP-Na3 is the core substrate for the vast majority of the sequencing reaction. Its high aqueous solubility (≥100 mM) is critical for preparing the concentrated dNTP mixes required by automated sequencers, ensuring consistent fluid handling and reliable base calling across long read lengths.

DNA Polymerase Fidelity and Kinetics

The well-defined and favorable kinetic parameters of dGTP-Na3 with a wide range of DNA polymerases (e.g., Km = 29.8 μM for pol ι, Vmax/Km = 130.5 %/(min·nM) for other systems) [REFS-1, REFS-6] make it the gold-standard substrate for investigating polymerase mechanism, fidelity, and inhibition. Its use as a baseline comparator allows for precise quantification of the effects of modified nucleotides or inhibitors on enzyme activity, enabling robust and reproducible structure-activity relationship (SAR) studies.

Oxidative DNA Damage Detection

dGTP is susceptible to oxidation, forming 8-hydroxy-dGTP and 8-oxo-7,8-GTP . This property, while a concern for long-term storage, makes dGTP-Na3 a valuable reagent for investigating oxidative stress pathways and DNA repair mechanisms. Researchers can intentionally generate these modified nucleotides in vitro to study their misincorporation by polymerases or their recognition by repair enzymes, providing insights into mutagenesis and carcinogenesis.

Application
Selection Property
Validation Focus
PCR & RT-PCR amplification
Polymerase substrate specificity and reported catalytic efficiency
Amplification yield, fidelity, and absence of spurious products
High-throughput DNA sequencing
High aqueous solubility for concentrated dNTP mixes
Consistent fluid handling, reliable base calling, and long read lengths
Polymerase mechanism & fidelity studies
Defined kinetic parameters (Km, kcat) as baseline comparator
Quantitative SAR and inhibitor effects on enzyme activity
Oxidative DNA damage research
Susceptibility to oxidation forming 8-oxo-dGTP
In vitro generation of modified nucleotides for repair and mutagenesis assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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